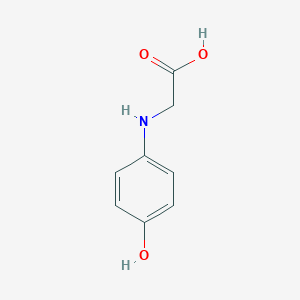

N-(4-Hydroxyphenyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUZLCLJULHLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059547 | |

| Record name | Glycine, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | N-(4-Hydroxyphenyl)glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-87-2 | |

| Record name | p-Hydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxyphenyl)glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-HYDROXYPHENYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ET7L3AG0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Hydroxyphenyl)glycine: Chemical Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid of significant interest in chemical synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Chemical Structure and IUPAC Name

This compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. Its structure is characterized by a 4-hydroxyphenyl group attached to the nitrogen atom of the glycine backbone. This substitution imparts distinct chemical properties compared to its structural isomer, 4-Hydroxyphenylglycine (HPG), where the hydroxyphenyl group is bonded to the alpha-carbon.

The definitive IUPAC name for this compound is 2-[(4-hydroxyphenyl)amino]acetic acid . It is also commonly referred to as N-(p-hydroxyphenyl)glycine or (4-hydroxyanilino)acetic acid.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Monoisotopic Molecular Weight | 167.058243154 u | |

| CAS Number | 122-87-2 | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in aqueous solutions |

Synthesis of this compound

This compound can be synthesized via the reaction of p-aminophenol with chloroacetic acid.[3] This nucleophilic substitution reaction is a common method for the preparation of N-substituted glycine derivatives.

Materials:

-

p-Aminophenol

-

Chloroacetic acid

-

Sodium carbonate

-

Hydrochloric acid

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, condenser)

-

Magnetic stirrer and hotplate

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of p-aminophenol in an aqueous solution of sodium carbonate. The carbonate solution acts as a base to deprotonate the phenolic hydroxyl group and neutralize the hydrochloric acid formed during the reaction.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (in slight molar excess) to the reaction mixture.

-

Reaction under Reflux: Heat the mixture to reflux and maintain this temperature for several hours with continuous stirring to ensure the completion of the reaction.

-

Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid to a pH of approximately 3-4. This step protonates the carboxylate group, leading to the precipitation of the this compound product.

-

Isolation and Purification: Isolate the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of various pharmaceuticals and agrochemicals.[3] A notable application is its use as an acyl donor in the enzymatic synthesis of β-lactam antibiotics, such as amoxicillin (B794) and cephalosporins, which can improve the yield and purity of these essential medicines.[3] In life sciences, this compound and its derivatives are valuable tools for studying enzyme mechanisms and protein interactions, acting as substrates or inhibitors in enzymatic reactions to provide insights into metabolic pathways.[3]

References

N-(4-Hydroxyphenyl)glycine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine is a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a particular focus on its role in drug development. This document includes its CAS number, molecular weight, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its utility as a key building block in the enzymatic synthesis of β-lactam antibiotics and as a scaffold in the development of agonists for the orphan receptor GPR88, a promising target for central nervous system disorders.

Core Properties of this compound

This compound, a derivative of the simplest proteinogenic amino acid, glycine (B1666218), possesses distinct chemical and physical characteristics that underpin its utility in various scientific applications.

| Property | Value | Reference |

| CAS Number | 122-87-2 | [1][2][3][4] |

| Molecular Weight | 167.16 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₈H₉NO₃ | [1][5][6] |

| Melting Point | 244 °C (decomposes) | [7] |

| Appearance | White to beige-brown or brown-gray powder | |

| Synonyms | (4-Hydroxyanilino)acetic acid, N-(p-hydroxyphenyl)glycine, Photoglycine | [5] |

Synthesis and Analysis

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of p-aminophenol with chloroacetic acid.[4][5]

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from p-aminophenol and chloroacetic acid.

Materials:

-

p-Aminophenol

-

Chloroacetic acid

-

Sodium acetate (B1210297)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus, pH meter

Procedure:

-

Dissolve p-aminophenol in deionized water in a beaker.

-

Add sodium acetate to the solution, which acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

In a separate beaker, dissolve chloroacetic acid in deionized water.

-

Slowly add the chloroacetic acid solution to the p-aminophenol solution while stirring continuously.

-

Gently heat the reaction mixture to approximately 50-60°C and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation.

-

The pH of the solution can be adjusted to the isoelectric point of this compound to maximize precipitation.

-

Collect the precipitated product by filtration and wash with cold deionized water.

-

Dry the product in a vacuum oven.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a sample of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or equivalent with a UV detector.

-

Column: Zorbax Eclipse-AAA column (5 µm, 150 x 4.6 mm) or a similar C18 column.[7]

-

Mobile Phase A: 40 mM Sodium Phosphate (B84403) buffer (pH 7.8).[7]

-

Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Filter both the standard and sample solutions through a 0.45 µm syringe filter.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR spectrometer (e.g., Thermo Nicolet 380) with an ATR accessory.[2]

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[2]

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3200 | O-H and N-H stretching (superimposed)[2] |

| ~3060 | Aromatic C-H stretching[2] |

| ~2970 | Aliphatic C-H stretching[2] |

| ~1605 | Ammonium ion (N⁺H₃) bending[2] |

| ~1523 | Carboxylate (COO⁻) stretching[2] |

| ~847 | Para-substituted benzene (B151609) ring C-H bending[2] |

Applications in Drug Development

Enzymatic Synthesis of Amoxicillin (B794)

This compound is a crucial side-chain precursor in the enzymatic synthesis of the widely used β-lactam antibiotic, amoxicillin. This enzymatic approach is favored over chemical synthesis due to its milder reaction conditions and environmental benefits.

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

Objective: To synthesize amoxicillin using immobilized penicillin G acylase.

Materials:

-

Immobilized Penicillin G Acylase (IPA)

-

6-Aminopenicillanic acid (6-APA)

-

D-p-hydroxyphenylglycine methyl ester (D-HPGM)

-

Phosphate buffer (pH 6.0)

-

Ethylene (B1197577) glycol

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

Procedure:

-

Prepare a reaction buffer containing 40% sodium dihydrogen phosphate buffer (apparent pH 6.0) and 60% ethylene glycol (v/v).[3]

-

In a temperature-controlled reactor, add 6-APA and D-HPGM to the reaction buffer. A typical initial concentration would be 150 mM of 6-APA and 450 mM of D-HPGM.[3]

-

Add the immobilized penicillin G acylase (e.g., 50 IU/mL) to initiate the reaction.[3]

-

Maintain the reaction temperature at 25°C with constant stirring.[3]

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

The reaction is typically allowed to proceed for about 10 hours.[3]

-

Upon completion, separate the immobilized enzyme by filtration for reuse.

-

The amoxicillin product can be isolated and purified from the reaction mixture.

Diagram of Enzymatic Synthesis of Amoxicillin:

Caption: Enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.

Development of GPR88 Agonists

The orphan G protein-coupled receptor GPR88 is predominantly expressed in the brain and is a promising therapeutic target for various central nervous system disorders. This compound and its derivatives have been utilized as scaffolds for the design and synthesis of potent and selective GPR88 agonists.[5][6][8]

Mechanism of Action: GPR88 is coupled to Gαi proteins.[5][6] Agonists binding to GPR88 inhibit the production of cyclic AMP (cAMP), a key second messenger in cellular signaling.[5][6] Derivatives of 4-hydroxyphenylglycine have been shown to act as GPR88 agonists, modulating this signaling pathway.[6]

Diagram of GPR88 Agonist Development Logic:

Caption: Logical workflow for developing GPR88 agonists from this compound.

Conclusion

This compound is a versatile molecule with established applications and significant potential in drug discovery and development. Its straightforward synthesis and well-characterized properties make it a valuable building block for complex pharmaceutical compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their work. Further research into its derivatives may uncover novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)glycine from p-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid, is a crucial intermediate in the synthesis of various pharmaceuticals and a key component in other chemical industries. This technical guide provides a comprehensive overview of its synthesis, focusing on the prevalent method involving the reaction of p-aminophenol with chloroacetic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data from related synthetic routes, and includes graphical representations of the synthesis pathway and experimental workflow to support laboratory research and process development.

Introduction

This compound, also known as photoglycin or glycin, is a derivative of glycine (B1666218) distinguished by a 4-hydroxyphenyl substituent on the nitrogen atom.[1] Its primary applications are as a key intermediate in the manufacture of semi-synthetic β-lactam antibiotics and as a developing agent in photographic processes.[1][2] The synthesis of this compound is of significant interest to organic chemists and drug development professionals. The most direct and commonly cited method for its preparation is the N-alkylation of p-aminophenol using chloroacetic acid.[1][2] This guide will focus on the core principles and practical execution of this specific synthetic route.

Reaction Mechanism and Pathway

The synthesis of this compound from p-aminophenol and chloroacetic acid is a nucleophilic substitution reaction. The amino group (-NH₂) of p-aminophenol, acting as the nucleophile, attacks the electrophilic carbon atom of chloroacetic acid that is bonded to chlorine. This reaction typically requires a base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][4] The neutralization of HCl is critical as it prevents the protonation of the amino group of the p-aminophenol reactant, which would render it non-nucleophilic and halt the reaction.

The overall reaction is as follows:

H₂N-C₆H₄-OH + ClCH₂COOH + CH₃COONa → HOC₆H₄-NH-CH₂COOH + NaCl + CH₃COOH

// Reactants pAP [label="p-Aminophenol", shape=box, style=rounded, fillcolor="#F1F3F4"]; CAA [label="Chloroacetic Acid", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., Sodium Acetate)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediate/Transition State TS [label="Nucleophilic\nAttack", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Products Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="NaCl + H₂O\n(if NaOH is used)\nor\nNaCl + CH₃COOH\n(if CH₃COONa is used)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges pAP -> inv1 [arrowhead=none]; CAA -> inv1 [arrowhead=none]; inv1 -> TS; Base -> TS [label="+", style=dashed]; TS -> inv2; inv2 -> Product; inv2 -> Byproducts [style=dashed]; }

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While detailed, peer-reviewed protocols for this specific synthesis are not abundant in recent literature, established procedures are known from chemical and photographic handbooks. The following protocol is based on a small-scale synthesis reported in a public forum, which demonstrates the fundamental steps of the reaction. Researchers should consider this a foundational method that can be optimized for scale and purity requirements.

Materials:

-

p-Aminophenol

-

Chloroacetic acid

-

Sodium acetate (anhydrous)

-

Deionized water

-

Sodium bicarbonate (for workup)

-

Standard laboratory glassware (beaker, magnetic stirrer, heating mantle, condenser)

-

Filtration apparatus (Büchner funnel)

-

pH indicator paper

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3.00 g of p-aminophenol and 4.00 g of sodium acetate.

-

Dissolution: Add 25 mL of deionized water to the flask.

-

Addition of Alkylating Agent: While stirring, add 2.60 g of chloroacetic acid to the mixture.

-

Reaction: Attach a reflux condenser to the flask and gently heat the mixture to 45-50°C using a water bath on a heating mantle. Maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete (typically 1-2 hours, or as determined by TLC), turn off the heat and allow the solution to cool to room temperature, and then further cool in an ice bath to approximately 5°C. The product, this compound, is sparingly soluble in water and should precipitate as crystals.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove residual salts and impurities.

-

Neutralization of Filtrate (Optional): The filtrate can be neutralized with a base like sodium bicarbonate. Adjusting the pH to neutral may cause further precipitation of the product, which can be collected and combined with the main batch.

-

Drying: Dry the crystalline product in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

// Nodes A [label="1. Charge & Dissolve\np-Aminophenol & NaOAc\nin Water", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add\nChloroacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat Reaction\n(45-50°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Cool to 5°C\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Isolate Product\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Wash Crystals\n(Cold Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Dry Product\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I; }

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

Quantitative data, such as yield and purity for the direct synthesis from p-aminophenol and chloroacetic acid, is not widely reported in peer-reviewed literature. However, data from patents describing alternative industrial syntheses of p-hydroxyphenylglycine provide valuable benchmarks for researchers. These methods typically start from phenol (B47542) and react it with other reagents like 2-hydroxyglycine or glyoxylic acid.[5][6]

The table below summarizes results from these alternative routes to provide a comparative context for expected yields and purities.

| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Phenol, 2-Hydroxyglycine | Sulfuric Acid / Toluene | 60-65°C, 8 hours | 76% | 98.5% | [5] |

| Phenol, 2-Hydroxyglycine | Sulfuric Acid / Ethylene Dichloride | 60-65°C, 8 hours | 80% | 98.0% | [5] |

| Phenol, 2-Hydroxyglycine | Phosphoric Acid / Ethylene Dichloride | 60-65°C, 7 hours | 84% | 97.2% | [5] |

| Phenol, 2-Hydroxyglycine | Tosic Acid / Methanol | 55-60°C, 6 hours | 72% | 98.0% | [5] |

| Phenol, Glyoxylic Acid, Ammonium Acetate | Water | Room Temp., 24 hours | 50.4% | 98.5% | [6] |

| Phenol, Glyoxylic Acid, Ammonium Acetate | Water | 20-25°C, 120 hours | 52.3% | 97.8% | [6] |

Safety and Handling

-

p-Aminophenol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate PPE.

-

The reaction should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.

Conclusion

The synthesis of this compound from p-aminophenol and chloroacetic acid is a straightforward N-alkylation reaction. The key to a successful synthesis lies in the careful control of temperature and the effective neutralization of the HCl byproduct. While high-yield industrial processes often utilize alternative starting materials, the method detailed in this guide provides a reliable foundation for laboratory-scale synthesis. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions, solvent choice, and purification methods may lead to improved yields and purity.

References

- 1. This compound | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 122-87-2,this compound | lookchem [lookchem.com]

- 3. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 4. Sodium Chloroacetate | Research Chemicals Supplier [benchchem.com]

- 5. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 6. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-Hydroxyphenyl)glycine: A Non-Proteinogenic Amino Acid for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine (N4HPG) is a non-proteinogenic amino acid of significant interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. It serves as a crucial building block in the biosynthesis of vital glycopeptide antibiotics, such as vancomycin (B549263), and its derivatives are being explored as potent therapeutic agents. This technical guide provides a comprehensive overview of N4HPG, encompassing its physicochemical properties, synthesis methodologies, analytical techniques, and biological significance. Detailed experimental protocols are provided to facilitate its practical application in research and development, alongside graphical representations of key pathways and workflows to aid in conceptual understanding.

Introduction

This compound, a derivative of the simplest proteinogenic amino acid, glycine (B1666218), is distinguished by the substitution of a 4-hydroxyphenyl group on its nitrogen atom.[1] This structural modification precludes its natural incorporation into proteins during ribosomal translation, classifying it as a non-proteinogenic amino acid.[1] Despite this, N4HPG plays a vital role in the natural world, most notably as a key structural component of the vancomycin class of antibiotics.[2] In these complex natural products, N4HPG is essential for the rigid, three-dimensional structure of the heptapeptide (B1575542) core and serves as a site for glycosylation, both of which are critical for its antibacterial activity.[3][4]

Beyond its role in natural products, N4HPG and its derivatives have garnered attention in medicinal chemistry. For instance, derivatives of 4-hydroxyphenylglycine have been investigated as agonists for the orphan G protein-coupled receptor 88 (GPR88), a promising therapeutic target for central nervous system disorders. The unique structural and chemical properties imparted by the N-substituted 4-hydroxyphenyl group make N4HPG a valuable building block for the synthesis of novel peptides and small molecules with tailored biological activities.

This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound. It consolidates key data, presents detailed experimental procedures, and visualizes complex biological and chemical processes to support and inspire further investigation into this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, analytics, and biological assays. The following table summarizes key quantitative data for N4HPG.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| CAS Number | 122-87-2 | [5] |

| Melting Point | 244 °C (decomposes) | [6] |

| Appearance | White to beige-brown or brown-grey powder | [6] |

| LogP | 0.192 | [1] |

| pKa | (To be populated if data is found) | |

| Solubility | (To be populated if data is found) | |

| InChI Key | WRUZLCLJULHLEY-UHFFFAOYSA-N | [5] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common and effective method involves the reaction of p-aminophenol with a glycine equivalent. Below is a detailed protocol adapted from a patented procedure.

Chemical Synthesis Protocol: Reaction of Phenol (B47542) with 2-Hydroxyglycine

This method describes the synthesis of p-hydroxyphenylglycine by reacting phenol and 2-hydroxyglycine in the presence of a catalyst.[1]

Materials:

-

Phenol (0.6 mol)

-

2-Hydroxyglycine (0.50 mol)

-

p-Toluenesulfonic acid (tosic acid) (0.06 mol)

-

Methanol (B129727) (150 g)

-

Ammonia (B1221849) water

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve phenol (56.4 g, 0.6 mol) and 2-hydroxyglycine (45.5 g, 0.50 mol) in 150 g of methanol with stirring.

-

Add p-toluenesulfonic acid (10 g, 0.06 mol) to the mixture.

-

Heat the reaction mixture to 55-60 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Once the reaction is complete, concentrate the mixture to recover the methanol.

-

To the concentrated liquid, add 100 g of water.

-

Neutralize the solution to pH 3.5 with ammonia water.

-

Cool the solution to 20 °C to induce crystallization.

-

Filter the precipitate and wash it with 200 g of water.

-

Dry the product in an oven to obtain this compound.

Yield and Characterization:

-

Yield: 61.3 g (72%)[1]

-

Purity: 98%[1]

-

¹H-NMR (400MHz, D₂O) δ: 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H)[1]

Biosynthesis of L-p-Hydroxyphenylglycine

In microorganisms that produce glycopeptide antibiotics like vancomycin, L-p-hydroxyphenylglycine is synthesized from the shikimic acid pathway intermediate, prephenate.[2][7] This biosynthetic pathway involves four key enzymatic steps.

Figure 1: Biosynthetic pathway of L-4-Hydroxyphenylglycine.

Analytical Methods

Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and biological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Reverse-Phase HPLC Protocol

This protocol describes a reverse-phase HPLC method for the analysis of this compound without the need for derivatization.[1]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Column: Newcrom R1 (or equivalent reverse-phase column)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[1] The exact gradient or isocratic composition should be optimized for the specific column and system. A typical starting point for method development could be a gradient of 5-95% acetonitrile in water with 0.1% acid.

-

Flow Rate: To be optimized based on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Detection: UV, wavelength to be optimized (e.g., 254 nm).

-

Column Temperature: To be optimized (e.g., 30 °C).

Sample Preparation:

-

Dissolve the N4HPG sample in the initial mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Incorporation into Peptides

The inclusion of this compound into peptide sequences can impart unique structural and functional properties. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for this purpose.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual incorporation of an Fmoc-protected this compound residue into a growing peptide chain on a solid support.

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

Fmoc-N-(4-hydroxyphenyl)glycine

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[2][7]

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of Fmoc-N-(4-hydroxyphenyl)glycine:

-

In a separate vial, dissolve Fmoc-N-(4-hydroxyphenyl)glycine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3.9 equivalents) in DMF.[8]

-

Add DIPEA (6-10 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[8]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids like N4HPG, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[8]

-

Wash the resin with DMF.

-

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the dry resin with a cleavage cocktail (e.g., Reagent K) for 1-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2][7]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Isolate the peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Biological Activity and Applications

While this compound itself is not known for potent biological activity, its structural motif is of great interest in drug discovery.

Role in Glycopeptide Antibiotics

N4HPG is a fundamental component of vancomycin and related glycopeptide antibiotics. The biosynthesis of these complex molecules involves the incorporation of N4HPG by non-ribosomal peptide synthetases (NRPS). The presence of N4HPG is critical for the unique three-dimensional structure of the antibiotic, which is essential for its mechanism of action: binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and inhibiting bacterial cell wall synthesis.

GPR88 Agonism

Derivatives of 4-hydroxyphenylglycine have been identified as agonists of the G protein-coupled receptor GPR88. GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. Agonists of this receptor are therefore of significant therapeutic interest.

GPR88 cAMP Functional Assay Protocol:

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) in cells expressing GPR88. As GPR88 couples to Gαi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[10]

Figure 3: Workflow for a GPR88 cAMP functional assay.

Materials:

-

HEK293 or CHO cells stably expressing human GPR88.

-

Assay buffer.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (e.g., N4HPG derivatives).

-

A known GPR88 agonist (for antagonist assays).

-

cAMP detection kit (e.g., HTRF-based).

Procedure (Agonist Mode):

-

Seed GPR88-expressing cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound and forskolin to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

Plot the cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Enzyme Inhibition

This compound and its analogs can act as enzyme inhibitors.[11] While specific IC₅₀ or Kᵢ values for N4HPG against particular enzymes are not widely reported in publicly available literature, its structural similarity to other amino acids suggests potential interactions with enzymes involved in amino acid metabolism. A general protocol for assessing enzyme inhibition is provided below.

General Enzyme Inhibition Assay Protocol (e.g., for a Transaminase):

This protocol can be adapted to measure the inhibitory effect of N4HPG on a specific enzyme.

Materials:

-

Purified enzyme of interest.

-

Substrate(s) for the enzyme.

-

Cofactors, if required.

-

Assay buffer.

-

This compound (as the potential inhibitor).

-

Detection reagent appropriate for the enzyme's product.

-

96-well plate.

-

Plate reader (spectrophotometer or fluorometer).

Procedure:

-

Prepare serial dilutions of N4HPG in the assay buffer.

-

In a 96-well plate, add the enzyme, assay buffer, and the N4HPG dilutions. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate(s).

-

Incubate the plate at the optimal temperature for the enzyme for a set time.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of N4HPG.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound stands as a non-proteinogenic amino acid with considerable importance in both the natural world and in the pursuit of novel therapeutics. Its role as an essential component of vancomycin highlights its significance in the biosynthesis of complex natural products. Furthermore, the exploration of its derivatives as modulators of key drug targets like GPR88 underscores its potential in medicinal chemistry. This technical guide has provided a consolidated resource of quantitative data and detailed experimental protocols for the synthesis, analysis, and application of N4HPG. It is hoped that this information will serve as a valuable tool for researchers and professionals in the field, facilitating further discoveries and advancements related to this intriguing molecule.

References

- 1. Glycine, N-(4-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 2. peptide.com [peptide.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

Solubility Profile of N-(4-Hydroxyphenyl)glycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(4-Hydroxyphenyl)glycine in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental protocols for its determination, and a visualization of the factors influencing this critical physicochemical property.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of D-p-hydroxyphenylglycine in water, methanol, ethanol, carbon tetrachloride, toluene, and N,N-dimethylformamide (DMF) at temperatures ranging from 278 K to 323 K[1]. The data shows that solubility generally increases with temperature across all tested solvents[1]. Water was found to be the solvent in which D-p-hydroxyphenylglycine exhibits the highest solubility, while its solubility is lowest in N,N-dimethylformamide[1].

Table 1: Solubility of D-p-Hydroxyphenylglycine in Various Solvents (Mole Fraction, x) [1]

| Temperature (K) | Water (x) | Methanol (x) | Ethanol (x) | Carbon Tetrachloride (x) | Toluene (x) | N,N-Dimethylformamide (x) |

| 278 | 0.00158 | 0.00089 | 0.00045 | 0.00012 | 0.00018 | 0.00009 |

| 283 | 0.00185 | 0.00105 | 0.00053 | 0.00015 | 0.00022 | 0.00011 |

| 288 | 0.00216 | 0.00124 | 0.00063 | 0.00018 | 0.00026 | 0.00013 |

| 293 | 0.00252 | 0.00146 | 0.00074 | 0.00022 | 0.00031 | 0.00016 |

| 298 | 0.00293 | 0.00171 | 0.00087 | 0.00026 | 0.00037 | 0.00019 |

| 303 | 0.00340 | 0.00200 | 0.00103 | 0.00031 | 0.00044 | 0.00023 |

| 308 | 0.00394 | 0.00234 | 0.00121 | 0.00037 | 0.00052 | 0.00027 |

| 313 | 0.00456 | 0.00273 | 0.00142 | 0.00044 | 0.00062 | 0.00032 |

| 318 | 0.00527 | 0.00318 | 0.00166 | 0.00052 | 0.00074 | 0.00038 |

| 323 | 0.00609 | 0.00370 | 0.00194 | 0.00061 | 0.00088 | 0.00045 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following sections outline established methodologies for measuring the solubility of compounds like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the filtered supernatant is then determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound powder.

-

Transfer the powder into a series of glass vials or flasks.

-

Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker).

-

Equilibrate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method.

-

Analytical Methods for Concentration Determination

2.2.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying compounds that possess a chromophore.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert law).

Methodology:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration across a range of UV-visible wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute the filtered sample from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original undiluted sample.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of compounds in a mixture.

Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.

Methodology:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Methodologies and Influencing Factors

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for determining the solubility of a compound.

Caption: Key factors that influence the solubility of this compound.

References

N-(4-Hydroxyphenyl)glycine melting point and physical state

An In-depth Technical Guide to the Physical Properties of N-(4-Hydroxyphenyl)glycine

This technical guide provides a comprehensive overview of the melting point and physical state of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical State

This compound is consistently described as a solid compound at room temperature.[1][2] Its appearance is generally a powder, with coloration ranging from white, beige, or light brown to gray-brown.[1][3][4] Some sources also refer to it as a shiny solid.[2]

Melting Point

The melting point of this compound is a key indicator of its purity. Published values show slight variations, which is common for this analytical technique. Several sources indicate that the compound decomposes upon melting.

Quantitative Data Summary

| Parameter | Value | Source |

| Melting Point | 248 °C (478.4 °F) | Fisher Scientific[1] |

| Melting Point | 244 °C (decomposes) | Sigma-Aldrich[3], ChemicalBook[4] |

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental analytical procedure to assess its purity. The capillary method is the standard technique.

Principle

A pure, crystalline organic compound typically has a sharp and characteristic melting point, usually within a 0.5-1.0°C range.[1] Impurities tend to lower the melting point and broaden the melting range.[1][3] The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting to complete liquefaction.

Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Repeatability:

-

Perform at least two more careful determinations to obtain consistent values.

-

Synthesis of this compound

A common laboratory and industrial method for synthesizing this compound is the reaction of p-aminophenol with chloroacetic acid.[2] This reaction is a nucleophilic substitution where the amino group of p-aminophenol attacks the electrophilic carbon of chloroacetic acid.

Reaction Workflow

Caption: Synthesis workflow for this compound.

References

The Biological Significance of N-(4-Hydroxyphenyl)glycine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine (N-4-HPG), a non-proteinogenic amino acid, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological significance of this compound derivatives, with a focus on their therapeutic potential. We delve into their roles as G protein-coupled receptor 88 (GPR88) agonists, anti-inflammatory, anticancer, and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a unique amino acid characterized by a phenyl ring with a hydroxyl group at the para position, directly attached to the nitrogen atom of a glycine (B1666218) moiety. This structural feature imparts distinct chemical properties that make it a valuable building block in the synthesis of various biologically active compounds.[1] N-4-HPG is notably a key component of glycopeptide antibiotics such as vancomycin.[2] Beyond its role in natural products, synthetic derivatives of N-4-HPG have emerged as promising candidates for therapeutic intervention in a range of diseases. This guide explores the multifaceted biological significance of these derivatives.

GPR88 Agonist Activity

Derivatives of this compound have been extensively studied as agonists for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is considered a promising therapeutic target for central nervous system (CNS) disorders, including those affecting the basal ganglia.[3][4]

Signaling Pathway

GPR88 activation by its agonists initiates a signaling cascade through its coupling with Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This modulation of the cAMP signaling pathway is a key mechanism through which GPR88 agonists exert their effects on neuronal excitability.

Quantitative Data

The potency of this compound derivatives as GPR88 agonists is typically quantified by their half-maximal effective concentration (EC50) in cAMP inhibition assays.

| Compound | EC50 (nM) | Assay | Reference |

| 2-AMPP | 90 | HTRF cAMP assay | [3] |

| (1R,2R)-2-PCCA | 50-100 | Lance cAMP assay | [3] |

| Derivative 13a | 150 | cAMP assay | [3] |

| Derivative 13e | 200 | cAMP assay | [3] |

| Derivative 13g | 180 | cAMP assay | [3] |

Experimental Protocol: cAMP Assay

Objective: To determine the agonist activity of this compound derivatives at the GPR88 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing human GPR88

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (this compound derivatives)

-

cAMP detection kit (e.g., HTRF cAMP assay kit)

-

384-well white assay plates

Procedure:

-

Cell Culture: Culture the GPR88-expressing cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 384-well white assay plates at a density of 5,000-10,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay: a. Remove the culture media from the cells. b. Add the test compound dilutions to the wells. c. Add a solution of a known GPR88 agonist (as a positive control) and a forskolin solution to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

Anti-inflammatory Activity

Certain N-(4-substituted phenyl)glycine derivatives have demonstrated significant anti-inflammatory properties. These compounds are designed to mimic the glycine amino acid to enhance their biological characteristics.[2]

Quantitative Data

The anti-inflammatory activity of these derivatives has been evaluated using the carrageenan-induced rat paw edema assay, with the percentage of edema inhibition serving as the primary metric.

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 3 | 50 | 40.39 | [2] |

| 6 | 50 | 51.82 | [2] |

| 7 | 50 | 43.80 | [2] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into control and test groups.

-

Compound Administration: Administer the test compounds or the vehicle orally to the respective groups.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticancer and Antioxidant Activities

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related to N-4-HPG, have been investigated for their potential as anticancer and antioxidant agents. The presence of the 4-hydroxyphenyl moiety is suggestive of inherent antioxidant properties.

Quantitative Data

The in vitro anticancer activity of these compounds has been assessed against human non-small cell lung cancer cells (A549), with the reduction in cell viability being a key parameter.

| Compound | Concentration (µM) | % Reduction in A549 Cell Viability | Reference |

| 12 | 10 | 57.9 | [5] |

| 20 | 10 | >50 | [5] |

| 21 | 10 | >50 | [5] |

| 22 | 10 | >50 | [5] |

| 29 | 10 | >50 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on A549 cancer cells.

Materials:

-

A549 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Activity

N-substituted β-amino acid derivatives containing a 2-hydroxyphenyl core have shown promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria. While these are structural isomers of N-4-HPG derivatives, the findings highlight the potential of the hydroxyphenyl amino acid scaffold in developing new antimicrobial agents.

Quantitative Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| 9 | Staphylococcus aureus MRSA | 4-16 | [6] |

| 17 | Staphylococcus aureus MRSA | 4-16 | [6] |

| 18 | Staphylococcus aureus MRSA | 4-16 | [6] |

| 26 | Staphylococcus aureus MRSA | 4-16 | [6] |

| 26 | Enterococcus faecalis | comparable to control antibiotics | [6] |

| 26 | Candida albicans | 16 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

-

Test microorganisms (bacteria and fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Chemical Synthesis

The synthesis of this compound derivatives often involves standard peptide coupling and functional group manipulation techniques. A general synthetic approach is outlined below.

References

- 1. This compound | 122-87-2 | Benchchem [benchchem.com]

- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. New pharmacological strategies to fight enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(4-Hydroxyphenyl)glycine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-(4-Hydroxyphenyl)glycine, a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various therapeutics, including β-lactam antibiotics. The following sections detail two common synthetic routes, outlining the necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a key building block in the production of several semi-synthetic penicillins and cephalosporins. Its stereochemistry is crucial for the biological activity of the final antibiotic. This application note describes two distinct methods for its synthesis: the reaction of p-aminophenol with chloroacetic acid and the condensation of phenol (B47542) with 2-hydroxyglycine. Both methods offer viable routes to the target molecule, with varying yields and purities depending on the chosen conditions.

Data Summary

The following tables summarize the quantitative data associated with the synthesis protocols described herein.

Table 1: Synthesis of this compound from Phenol and 2-Hydroxyglycine

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Phosphoric Acid | Dichloroethane | 60-65 | 7 | 84 | 97.2 |

| Sulfuric Acid | Dichloroethane | 60-65 | 8 | 80 | 98.0 |

| p-Toluenesulfonic Acid | Methanol | 55-60 | 6 | 72 | 98.0 |

| Sulfuric Acid | Toluene | 60-65 | 8 | 76 | 98.5 |

Data extracted from patent CN102816076A[1]

Experimental Protocols

Protocol 1: Synthesis from Phenol and 2-Hydroxyglycine

This method involves the acid-catalyzed condensation of phenol with 2-hydroxyglycine. The following protocol is based on the examples provided in patent CN102816076A.[1]

Materials:

-

Phenol

-

2-Hydroxyglycine

-

Catalyst (e.g., Phosphoric acid, Sulfuric acid, p-Toluenesulfonic acid)

-

Solvent (e.g., Dichloroethane, Methanol, Toluene)

-

Sodium Carbonate solution or other suitable base

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen solvent (e.g., 150g of dichloroethane).

-

Add phenol (e.g., 42.3g, 0.45 mol) and 2-hydroxyglycine (e.g., 45.5g, 0.50 mol) to the solvent and stir until evenly mixed.

-

Carefully add the acid catalyst (e.g., 4.41g of phosphoric acid, 0.045 mol).

-

Heat the reaction mixture to the specified temperature (e.g., 60-65 °C) and maintain for the designated reaction time (e.g., 7 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add water (e.g., 150g) and separate the organic phase.

-

Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 4.8.

-

Cool the mixture to 20 °C to induce crystallization.

-

Filter the precipitate, wash with water (e.g., 250g), and dry in an oven to obtain this compound.

Protocol 2: Synthesis from p-Aminophenol and Chloroacetic Acid

This is a widely cited method for the synthesis of this compound.[2][3] The following is a representative protocol.

Materials:

-

p-Aminophenol

-

Chloroacetic acid

-

Sodium acetate (B1210297)

-

Water

-

Sodium bicarbonate solution

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction vessel, dissolve p-aminophenol (e.g., 300 mg) and sodium acetate (e.g., 400 mg) in water (approximately 2.5 mL).

-

Add chloroacetic acid (e.g., 260 mg) to the solution.

-

Gently heat the mixture to approximately 45-50 °C until the p-aminophenol dissolves, resulting in a pale-yellow solution.

-

Cool the solution to 5 °C to precipitate the product.

-

Filter the needle-like crystals.

-

The filtrate can be neutralized with a sodium bicarbonate solution to potentially precipitate more product.

-

Combine the crystalline fractions and purify by recrystallization from hot water.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization. A common solvent for recrystallization is hot water. The crude product is dissolved in a minimal amount of boiling water, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with cold water, and dried.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The reported melting point is approximately 244 °C with decomposition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400MHz, D₂O) δ: 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H).[1]

-

-

Infrared (IR) Spectroscopy: Characteristic peaks for the O-H, N-H, C=O, and aromatic C-H bonds should be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ) should be observed.

Visualizations

Caption: Synthesis workflow from phenol and 2-hydroxyglycine.

References

Application Notes and Protocols for the Incorporation of N-(4-Hydroxyphenyl)glycine in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(4-Hydroxyphenyl)glycine (HPG) is a non-proteinogenic α-amino acid that serves as a crucial building block in a variety of biologically active peptides. It is a key component of glycopeptide antibiotics such as vancomycin (B549263) and chloroeremomycin, where it contributes to the rigid, bioactive conformation of the peptide core.[1][2][3] Beyond natural products, HPG and its derivatives are valuable in medicinal chemistry for the development of novel therapeutics, including agonists for G protein-coupled receptors like GPR88.[4][5]

While its unique structure is vital for the biological activity of these peptides, the incorporation of HPG into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols presents a significant challenge: a high propensity for racemization at the α-carbon.[1][6] This application note provides a detailed overview of the challenges associated with using HPG in peptide synthesis and offers optimized protocols to minimize epimerization, ensuring the stereochemical integrity of the final peptide product.

Key Challenge: Racemization of Phenylglycine Derivatives

Phenylglycine and its derivatives, including HPG, are significantly more prone to base-catalyzed racemization during synthesis compared to other amino acids like alanine.[1] The primary reason is the increased acidity of the benzylic α-proton, which can be readily abstracted under the basic conditions of the coupling step in Fmoc-based SPPS.[6][7] This loss of the proton generates a planar enolate-like intermediate, which can be re-protonated from either face, leading to a mixture of D and L isomers.

Two primary mechanisms contribute to this racemization during the coupling step:

-

Direct Enolization: The base used for coupling directly removes the α-proton from the activated amino acid.

-

Oxazolone Formation: The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[8]

The critical step where racemization occurs is the base-catalyzed coupling of the Fmoc-protected HPG residue.[6][7]

Data Presentation: Minimizing Racemization

To mitigate racemization, the choice of coupling reagents and, most importantly, the base used during the coupling of Fmoc-HPG is critical. The following tables summarize quantitative data on the effectiveness of different reaction conditions in preserving the desired stereochemistry.

Table 1: Effect of Coupling Reagent and Base on Phenylglycine Racemization This data highlights the percentage of the desired L-L diastereomer formed during the synthesis of a model dipeptide. Using stronger bases like DBU or DIPEA leads to significant epimerization, while sterically hindered, weaker bases dramatically improve stereochemical purity.

| Coupling Reagent | Base (4 equiv.) | % Correct Diastereomer (L-L) | Reference |

| HATU | DIPEA | 54% | [6] |

| HATU | NMM | 83% | [6] |

| HATU | TMP | 92% | [6] |

| HATU | DMP | 92% | [6] |

| COMU | TMP | >98% | [6][7] |

| DEPBT | TMP | >98% | [6][7] |

| HBTU | DIPEA | 56% | [6] |

| PyBOP | DIPEA | 52% | [6] |